(4-Bromo-3-(methoxymethyl)phenyl)methanol
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Overview
Description
(4-Bromo-3-(methoxymethyl)phenyl)methanol is an organic compound with the molecular formula C9H11BrO2 It is characterized by a bromine atom attached to a benzene ring, which also contains a methoxymethyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the bromination of 3-(methoxymethyl)phenylmethanol using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature carefully regulated to prevent over-bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (4-Bromo-3-(methoxymethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under appropriate conditions.
Major Products:
Oxidation: Formation of 4-bromo-3-(methoxymethyl)benzaldehyde or 4-bromo-3-(methoxymethyl)benzoic acid.
Reduction: Formation of 3-(methoxymethyl)phenylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-3-(methoxymethyl)phenyl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-3-(methoxymethyl)phenyl)methanol depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The presence of the bromine atom and the methoxymethyl group can influence its binding affinity and specificity for molecular targets. Detailed studies on its mechanism of action are essential for understanding its effects and potential therapeutic applications.
Comparison with Similar Compounds
(4-Bromomethyl)phenylmethanol: Similar structure but lacks the methoxymethyl group.
(4-Bromo-3-methoxyphenyl)methanol: Similar structure but lacks the methoxymethyl group.
Uniqueness: (4-Bromo-3-(methoxymethyl)phenyl)methanol is unique due to the presence of both the bromine atom and the methoxymethyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Properties
Molecular Formula |
C9H11BrO2 |
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Molecular Weight |
231.09 g/mol |
IUPAC Name |
[4-bromo-3-(methoxymethyl)phenyl]methanol |
InChI |
InChI=1S/C9H11BrO2/c1-12-6-8-4-7(5-11)2-3-9(8)10/h2-4,11H,5-6H2,1H3 |
InChI Key |
DNKLVONOKGBYIU-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C=CC(=C1)CO)Br |
Origin of Product |
United States |
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